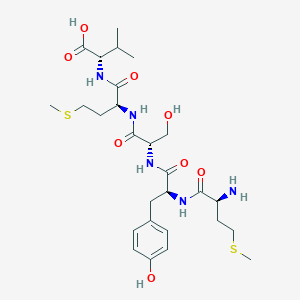

L-Methionyl-L-tyrosyl-L-seryl-L-methionyl-L-valine

Description

L-Methionyl-L-tyrosyl-L-seryl-L-methionyl-L-valine is a synthetic pentapeptide composed of methionine (Met), tyrosine (Tyr), serine (Ser), methionine (Met), and valine (Val) residues. Peptides containing methionine and tyrosine are often studied for their redox-modulating properties due to methionine’s sulfur-containing side chain and tyrosine’s phenolic group. Serine contributes hydroxyl functionality, while valine adds hydrophobic bulk. The repeating methionine residue may enhance stability or metal-binding capacity.

Properties

CAS No. |

920010-34-0 |

|---|---|

Molecular Formula |

C27H43N5O8S2 |

Molecular Weight |

629.8 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C27H43N5O8S2/c1-15(2)22(27(39)40)32-24(36)19(10-12-42-4)29-26(38)21(14-33)31-25(37)20(13-16-5-7-17(34)8-6-16)30-23(35)18(28)9-11-41-3/h5-8,15,18-22,33-34H,9-14,28H2,1-4H3,(H,29,38)(H,30,35)(H,31,37)(H,32,36)(H,39,40)/t18-,19-,20-,21-,22-/m0/s1 |

InChI Key |

LUQWDTJGPBMCBG-YFNVTMOMSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCSC)N |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCSC)N |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

SPPS is a widely used technique for synthesizing peptides due to its efficiency and the ability to automate the process. The key steps involved in SPPS include:

Resin Preparation : The first step involves anchoring the first amino acid (in this case, L-valine) onto a solid resin.

Amino Acid Coupling : Subsequent amino acids are added one at a time. Each amino acid is typically protected with a suitable protecting group (e.g., Fmoc or Boc) to prevent unwanted reactions. Coupling reagents such as HBTU or DIC are commonly used to facilitate the formation of peptide bonds.

Deprotection : After each coupling step, the protecting groups are removed using appropriate reagents (e.g., TFA for Fmoc groups).

Cleavage : Once the full peptide chain is synthesized, it is cleaved from the resin using a cleavage cocktail that often includes TFA and scavengers like triisopropylsilane (TIS) to protect sensitive side chains.

Solution-Phase Synthesis

Solution-phase synthesis involves performing all reactions in a liquid medium rather than on a solid support. This method is less common for longer peptides but can be advantageous for shorter sequences or when specific modifications are required.

Coupling Reactions : Similar to SPPS, but all reactants are mixed in solution. This can include using activated esters or mixed anhydrides for coupling.

Purification : The crude product must be purified, often using high-performance liquid chromatography (HPLC), to isolate the desired peptide from unreacted materials and byproducts.

The following table summarizes typical reaction conditions for synthesizing L-Methionyl-L-tyrosyl-L-seryl-L-methionyl-L-valine using SPPS:

| Step | Reagent/Condition | Time | Temperature |

|---|---|---|---|

| Resin Loading | Fmoc-Val-OH on Wang resin | 1 hour | Room temperature |

| First Coupling | Fmoc-Met-OH + HBTU | 2 hours | Room temperature |

| Deprotection | 20% piperidine in DMF | 30 minutes | Room temperature |

| Second Coupling | Fmoc-Tyr-OH + HBTU | 2 hours | Room temperature |

| Deprotection | 20% piperidine in DMF | 30 minutes | Room temperature |

| Third Coupling | Fmoc-Ser-OH + HBTU | 2 hours | Room temperature |

| Final Cleavage | TFA/TIS cocktail | 1 hour | Room temperature |

Recent studies have highlighted several considerations when synthesizing complex peptides like L-Methionyl-L-tyrosyl-L-seryl-L-methionyl-L-valine:

Protecting Groups : The choice of protecting groups can significantly affect yield and purity. For example, using acid-labile groups allows for milder cleavage conditions that can preserve sensitive side chains.

Yield Optimization : Reaction yields can be improved by optimizing coupling times and concentrations of reagents. It has been shown that increasing the coupling time can enhance the final yield of the peptide.

Purification Techniques : Advanced purification techniques such as preparative HPLC are essential for achieving high purity levels necessary for biological applications.

Chemical Reactions Analysis

Types of Reactions

L-Methionyl-L-tyrosyl-L-seryl-L-methionyl-L-valine can undergo various chemical reactions, including:

Oxidation: The methionine residues can be oxidized to methionine sulfoxide or methionine sulfone using oxidizing agents like hydrogen peroxide (H₂O₂).

Reduction: Disulfide bonds, if present, can be reduced to thiols using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis or chemical modification.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) under mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under neutral pH.

Substitution: Site-directed mutagenesis using polymerase chain reaction (PCR) techniques.

Major Products Formed

Oxidation: Methionine sulfoxide, methionine sulfone.

Reduction: Free thiol groups.

Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

L-Methionyl-L-tyrosyl-L-seryl-L-methionyl-L-valine has several applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based vaccines.

Industry: Utilized in the development of biomaterials and nanotechnology applications.

Mechanism of Action

The mechanism of action of L-Methionyl-L-tyrosyl-L-seryl-L-methionyl-L-valine depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, modulating their activity. The peptide’s structure allows it to bind to target molecules with high specificity, influencing various cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Shared Amino Acid Motifs

Compound A : L-Tyrosyl-L-methionyl-L-asparaginylglycyl-L-threonyl-L-methionyl-L-seryl-L-glutaminyl-L-valine (CAS 154330-44-6)

- Molecular Formula : C₄₂H₆₇N₁₁O₁₅S₂

- Molecular Weight : 1030.18 g/mol

- Key Features: Shares methionine, serine, tyrosine, and valine residues but includes additional amino acids (asparagine, glycine, threonine, glutamine). The extended chain length and inclusion of polar residues (e.g., asparagine, glutamine) likely enhance solubility and receptor interaction compared to the shorter pentapeptide .

Compound B : N-(3-acetoxy-2,6,7-trimethoxyphenanthr-9-ylcarbonyl)-L-valine methyl ester (Compound 7 from )

- Molecular Formula: Not explicitly stated but inferred to include valine and aromatic phenanthrene groups.

- Key Features: Contains a valine ester linked to a phenanthrene scaffold. Unlike the pentapeptide, this compound lacks peptide bonds but shares valine’s hydrophobic properties.

Compound C : 3-Methyl-L-tyrosine (CAS 17028-03-4)

- Molecular Formula: C₁₀H₁₃NO₃

- Key Features: A modified tyrosine derivative with a methyl group at the 3-position. Unlike the pentapeptide, this monomer lacks peptide bonds but highlights the role of tyrosine modifications in altering redox or signaling activity .

Stability and Bioactivity

- The pentapeptide’s methionine residues may confer susceptibility to oxidative degradation, whereas Compound C’s methylated tyrosine enhances stability against enzymatic cleavage .

- Compound A’s larger size and diverse residues suggest higher receptor selectivity but lower membrane permeability compared to the pentapeptide .

Biological Activity

L-Methionyl-L-tyrosyl-L-seryl-L-methionyl-L-valine is a synthetic peptide that comprises five amino acids: methionine, tyrosine, serine, and valine. This compound is of interest due to its potential biological activities, particularly in the fields of biochemistry and pharmacology. Understanding its biological activity involves examining its interactions at the molecular level, including its mechanisms of action, synthesis methods, and potential therapeutic applications.

The biological activity of L-Methionyl-L-tyrosyl-L-seryl-L-methionyl-L-valine can be attributed to its specific amino acid sequence, which allows it to interact with various molecular targets, including enzymes and receptors. The presence of the methionine and tyrosine residues may facilitate the modulation of signaling pathways through phosphorylation processes.

- Phosphorylation : The tyrosine residue can undergo phosphorylation, a critical post-translational modification that alters protein function and activity. This can lead to changes in cellular signaling pathways that are crucial for processes such as cell growth and differentiation.

- Antioxidant Properties : Methionine has been shown to exhibit antioxidant properties, which may contribute to the peptide's ability to protect cells from oxidative stress.

Research Findings

Recent studies have highlighted various biological activities associated with similar peptides:

- Anticancer Activity : Research on related peptides has demonstrated their potential in modulating immune responses and inhibiting cancer cell proliferation. For example, the tripeptide Tyrosyl-seryl-valine has been reported to stimulate T lymphocyte transformation and inhibit the growth of several cancer types, including melanoma and leukemia .

- Signal Transduction : The phosphono group in related compounds has been shown to mimic phosphate groups, allowing these peptides to act as competitive inhibitors or activators in phosphorylation-dependent pathways.

Case Studies

Synthesis Methods

The synthesis of L-Methionyl-L-tyrosyl-L-seryl-L-methionyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for precise control over the peptide sequence and modifications:

- Coupling Agents : Commonly used agents include HBTU or DIC for coupling amino acids.

- Deprotection Steps : Protecting groups are removed using trifluoroacetic acid (TFA).

- Cleavage from Resin : The final peptide is cleaved from the resin using a cleavage cocktail.

Chemical Reactions

The peptide can undergo various chemical reactions that may affect its biological activity:

- Oxidation : Methionine can be oxidized to methionine sulfoxide or sulfone.

- Hydrolysis : Peptide bonds may be hydrolyzed under acidic or basic conditions, affecting the stability and activity of the peptide.

Therapeutic Potential

L-Methionyl-L-tyrosyl-L-seryl-L-methionyl-L-valine shows promise for various therapeutic applications:

- Cancer Treatment : Due to its potential anticancer properties, it may be developed as a treatment for specific cancers.

- Immunomodulation : Its ability to modulate immune responses could be harnessed in immunotherapy.

Industrial Uses

In addition to therapeutic applications, this peptide may also find uses in:

- Peptide-Based Pharmaceuticals : Development of new drugs targeting specific diseases.

- Biochemical Research : As a model compound for studying peptide synthesis and modification.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.